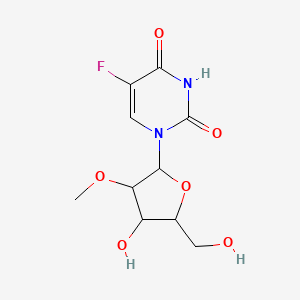5-Fluoro-2'-O-methyluridine
CAS No.: 70715-98-9
Cat. No.: VC16530238
Molecular Formula: C10H13FN2O6
Molecular Weight: 276.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70715-98-9 |
|---|---|
| Molecular Formula | C10H13FN2O6 |
| Molecular Weight | 276.22 g/mol |
| IUPAC Name | 5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
| Standard InChI Key | LOAIYNPYHNWHGS-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-fluoro-2'-O-methyluridine is C₁₀H₁₃FN₂O₆, with a molecular weight of 276.218 g/mol . The compound’s structure consists of a pyrimidine ring substituted with fluorine at the 5th position and a methoxy group at the 2'-position of the ribose moiety (Figure 1). This modification confers increased lipophilicity compared to unmodified uridine, potentially enhancing membrane permeability and resistance to enzymatic degradation .
Table 1: Key Physicochemical Properties of 5-Fluoro-2'-O-methyluridine
| Property | Value |
|---|---|
| CAS Number | 61671-80-5 |
| Molecular Formula | C₁₀H₁₃FN₂O₆ |
| Molecular Weight | 276.218 g/mol |
| Exact Mass | 276.076 Da |
| Polar Surface Area | 114.04 Ų |
| Synonyms | 2'-O-methyl-5-fluorouridine |
The fluorine atom at the 5th position introduces electronic effects that alter the base-pairing properties of the nucleoside, while the 2'-O-methyl group stabilizes the ribose ring against hydrolysis . These structural features are critical for its biological activity and metabolic stability.
Synthesis and Derivative Formation
Original Synthesis by Ross et al. (1994)
The first reported synthesis of 5-fluoro-2'-O-methyluridine was described by Ross, Springer, Vasquez, Andrews, Cook, and Acevedo in the Journal of Heterocyclic Chemistry (1994) . The procedure involves:
-
Protection of Uridine: The 2'-hydroxyl group of uridine is selectively methylated using methyl iodide in the presence of a base.
-
Fluorination: The 5th position of the uracil ring is fluorinated using a fluorinating agent such as fluorine gas or Selectfluor®.
-
Deprotection: Removal of protecting groups yields the final product.
This method achieved a purity of ~98%, as confirmed by high-performance liquid chromatography (HPLC) .
Acetylated Derivatives
A key derivative, 3',5'-di-O-acetyl-5-fluoro-2'-O-methyluridine (CAS 869355-34-0), has been synthesized to enhance bioavailability. The molecular formula of this derivative is C₁₄H₁₇FN₂O₈, with a molecular weight of 360.29 g/mol . Acetylation of the 3' and 5' hydroxyl groups increases lipophilicity, facilitating cellular uptake. The synthetic pathway involves:
-
Acetylation: Treatment of 5-fluoro-2'-O-methyluridine with acetic anhydride in the presence of a catalyst.
-
Purification: Column chromatography to isolate the diacetylated product .
Table 2: Comparative Properties of 5-Fluoro-2'-O-methyluridine and Its Acetylated Derivative
| Property | 5-Fluoro-2'-O-methyluridine | 3',5'-Di-O-acetyl Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₃FN₂O₆ | C₁₄H₁₇FN₂O₈ |
| Molecular Weight | 276.218 g/mol | 360.29 g/mol |
| LogP (Predicted) | -0.5 | 0.3 |
| Solubility | Moderate in water | Low in water |
Pharmacological Mechanisms and Applications
Thymidylate Synthase Inhibition
5-Fluoro-2'-O-methyluridine shares mechanistic similarities with 5-fluorouracil (5-FU), a clinically used antimetabolite. Upon intracellular phosphorylation, its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), and its inhibition depletes thymidine pools, leading to DNA damage and apoptosis .
Metabolic Stability
The 2'-O-methyl group in 5-fluoro-2'-O-methyluridine confers resistance to enzymatic degradation by uridine phosphorylase and nucleoside deaminases, which typically inactivate natural nucleosides . This stability prolongs its half-life in vivo, making it a promising candidate for prolonged therapeutic regimens.
Challenges and Future Directions
Toxicity Profile
Like 5-FU, 5-fluoro-2'-O-methyluridine may cause toxicity due to the generation of reactive metabolites such as 5-fluorouridine triphosphate (FUTP), which incorporates into RNA, and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which disrupts DNA repair . Strategies to mitigate toxicity include:
-
Prodrug Design: Masking polar groups to improve targeted delivery.
-
Combination Therapy: Co-administration with dihydropyrimidine dehydrogenase (DPD) inhibitors to reduce catabolism .
Clinical Translation
While preclinical data are promising, clinical trials are needed to validate the efficacy and safety of 5-fluoro-2'-O-methyluridine. Key considerations include:
-
Bioavailability Optimization: Formulation development to enhance oral absorption.
-
Resistance Mechanisms: Monitoring for mutations in TS or viral polymerases that confer drug resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume